molecular formula C21H21N7O B6077232 4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6077232
M. Wt: 387.4 g/mol
InChI Key: YWAJWIPYZMPFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a versatile candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo and pyrimidine moieties.

    Thioglycoside derivatives: Compounds with similar biological activities

Uniqueness

4-(4-Ethylphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-ethylphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-4-14-5-7-15(8-6-14)16-11-19(29)22-21-20(16)12(2)25-28(21)18-10-9-17-24-23-13(3)27(17)26-18/h5-10,16H,4,11H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAJWIPYZMPFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=NN3C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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